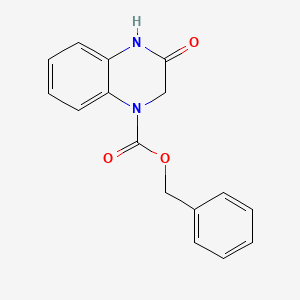

Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)21-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJVGCYRIIUFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by esterification. One common method involves the reaction of o-phenylenediamine with benzyl glyoxylate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the compound into dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has shown promise in developing therapeutic agents due to its biological activities. Notably, it exhibits:

- Neuroprotective Effects : The compound has been linked to inhibiting monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitters like serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters, suggesting potential applications in treating depression and neurodegenerative disorders .

- Anticancer Properties : In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, particularly breast adenocarcinoma cells. Research has demonstrated that these compounds can downregulate survival proteins in cancer cells, promoting cell death at submicromolar concentrations .

Materials Science

Fluorescent Materials and Organic Sensitizers

In materials science, this compound serves as an intermediate in synthesizing fluorescent materials and organic sensitizers for solar cells. Its unique chemical structure allows for modifications that enhance the optical properties necessary for these applications .

Organic Synthesis

Intermediate for Bioactive Molecules

The compound is utilized as an intermediate in synthesizing various bioactive molecules and polymers. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in organic synthesis .

Case Studies and Research Findings

- Inhibition of Monoamine Oxidase (MAO) : A study indicated that certain derivatives exhibited potent inhibitory activity against MAO-A with IC50 values as low as 1.38 µM, highlighting their potential for treating mood disorders .

- Anticancer Activity : Research showed that quinoxaline derivatives could significantly inhibit cell proliferation in cancer models by targeting apoptotic pathways. This suggests a viable avenue for cancer therapy development .

- Cholinesterase Inhibition : Compounds related to this compound have demonstrated inhibition rates exceeding 50% against butyrylcholinesterase at concentrations around 100 µM, indicating their potential use in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

tert-Butyl 3-Oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 148858-04-2)

- Molecular Formula : C₁₃H₁₆N₂O₃

- Molecular Weight : 248.28

- Key Differences: Replaces the benzyl ester with a tert-butyl group, reducing steric bulk and altering electronic properties. Acts as a synthetic precursor for HDAC6 inhibitors (e.g., compound 17e in ) but requires acidic deprotection, which risks oxidation of the dihydroquinoxaline core to quinoxalin-2(1H)-one derivatives . Lower molecular weight (248.28 vs. 282.299) suggests improved solubility in non-polar solvents compared to the benzyl analogue .

Benzyl 4-Oxo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 934192-22-0)

- Molecular Formula: C₁₇H₁₅NO₃

- Molecular Weight : 281.31

- Key Differences: Replaces the quinoxaline ring with a quinoline system (one nitrogen atom instead of two). Used in research but lacks reported HDAC6 inhibitory activity, highlighting the importance of the quinoxaline scaffold for specific biological targets .

HDAC6-Targeting Analogues (Compounds 17e, 19)

- Compound 19: tert-Butyl 4-[4-(methoxycarbonyl)benzyl]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate Modification: Addition of a 4-(methoxycarbonyl)benzyl substituent at the 4-position. Activity: Demonstrated 89% yield in synthesis and serves as an intermediate for hydroxamate-based HDAC6 inhibitors (e.g., 17e) .

- Compound 17e: tert-Butyl 4-[4-(hydroxycarbamoyl)benzyl]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate Modification: Incorporates a hydroxamate moiety critical for HDAC6 inhibition. Activity: Achieved 31% yield and showed confirmed binding via NMR and HRMS data .

Comparative Data Table

Key Research Findings

Synthetic Versatility : The benzyl ester in the target compound provides stability during coupling reactions, whereas tert-butyl derivatives require acidic deprotection, risking structural degradation .

Biological Activity: Quinoxaline-based compounds (e.g., 17e) show superior HDAC6 inhibition compared to quinoline analogues, likely due to enhanced π-π stacking and hydrogen bonding with the enzyme’s active site .

Structural Sensitivity: Oxidation of the dihydroquinoxaline core (e.g., to quinoxalin-2(1H)-one) during synthesis diminishes bioactivity, emphasizing the need for controlled reaction conditions .

Biological Activity

Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate, a member of the quinoxaline family, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of neuroprotection and anti-cancer treatments. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique benzyl ester functional group, which influences its reactivity and biological behavior. The synthesis typically involves the condensation of o-phenylenediamine with a dicarbonyl compound, followed by esterification under acidic conditions.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C16H14N2O3 |

| Molecular Weight | 282.299 g/mol |

| CAS Number | 179686-30-7 |

| Purity | ≥97% |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, suggesting potential applications in treating depression and neurodegenerative disorders .

Neuroprotective Effects

Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit significant neuroprotective effects. For instance, compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown .

Anticancer Properties

Research has indicated that this compound may also possess anticancer properties. In vitro studies have shown that certain quinoxaline derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation. For example, related compounds have demonstrated high antiproliferative activity against breast adenocarcinoma cells under hypoxic conditions .

Case Studies and Research Findings

- Inhibition of MAO : A study evaluating various derivatives found that some exhibited IC50 values as low as 1.38 µM against MAO-A, indicating potent inhibitory activity .

- Anticancer Activity : Another investigation highlighted that quinoxaline derivatives could downregulate key survival proteins in cancer cells, leading to increased apoptosis at submicromolar concentrations .

- Cholinesterase Inhibition : Compounds related to this compound were tested for their ability to inhibit cholinesterases. Some derivatives showed inhibition rates exceeding 50% against BChE at concentrations around 100 µM .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoxaline derivatives:

| Compound Name | MAO Inhibition IC50 (µM) | BChE Inhibition Rate (%) |

|---|---|---|

| This compound | 1.38 | 55 |

| N-benzhydryl derivative | 2.48 | 49 |

| Another quinoxaline derivative | >5 | 45 |

Q & A

Q. What are the optimal synthetic routes for Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols starting with dihydroquinoxaline derivatives. For example, coupling quinoxaline-1-carboxylic acid with benzyl alcohol using reagents like dicyclohexylcarbodiimide (DCC) under reflux conditions . Key parameters include pH control (acidic conditions for cyclization), temperature (reflux at ~80–100°C), and solvent selection (DMF or toluene). Optimization studies suggest that yields >85% are achievable by adjusting stoichiometry and using catalytic bases like triethylamine .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) is standard for isolating the compound . Advanced purification employs preparative HPLC (C-18 columns, acetonitrile/water mobile phases) to achieve >98% purity, as validated by NMR and LC-MS .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Use a combination of:

- ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.0–7.8 ppm and carbonyl carbons at ~166–170 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 282.1004 for C₁₆H₁₄N₂O₃) .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with targets like histone deacetylases (HDACs) or kinases. For example, tert-butyl analogs show HDAC6 inhibition (IC₅₀ ~50 nM) via chelation of zinc ions in the active site . QSAR models using descriptors like logP and polar surface area help prioritize derivatives for synthesis .

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer pH, co-solvents). Standardize protocols by:

Q. What strategies mitigate degradation of the compound under physiological conditions?

Stability studies in PBS (pH 7.4) and simulated gastric fluid reveal susceptibility to ester hydrolysis. Solutions:

Q. How can the compound’s reactivity in cross-coupling reactions be exploited for derivative synthesis?

The quinoxaline core supports Pd-catalyzed Suzuki-Miyaura couplings (e.g., with aryl boronic acids at C7) to introduce substituents for SAR studies . Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C for 12 hours .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.